

Comparative Transcriptomic Analysis of (+)-Armepavine Containing Alkaloid Fraction in a Hyperlipidemia Model

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Compound of Interest

Compound Name: (+)-Armepavine

Cat. No.: B1667602

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic overview of the effects of an alkaloid fraction of *Nelumbinis folium*, which contains **(+)-Armepavine**, in a mouse model of hyperlipidemia. The data presented herein is derived from a study investigating the mechanisms of this natural product mixture against hyperlipidemia, offering insights into its potential therapeutic applications. While not a direct analysis of isolated **(+)-Armepavine**, this guide provides valuable transcriptomic data in a relevant disease context.

Data Presentation

The following tables summarize the key quantitative data from a study where hyperlipidemic mice were treated with the alkaloid fraction of *Nelumbinis folium* (AFN).

Table 1: Effect of AFN on Serum Biochemical Parameters in Hyperlipidemic Mice

Group	Total Cholesterol (TC) (mmol/L)	Triglyceride (TG) (mmol/L)	High-Density Lipoprotein in Cholesterol (HDL-C) (mmol/L)	Low-Density Lipoprotein in Cholesterol (LDL-C) (mmol/L)	Alanine Aminotransferase (ALT) (U/L)	Aspartate Aminotransferase (AST) (U/L)
Control	4.53 ± 0.58	0.83 ± 0.17	2.68 ± 0.34	0.79 ± 0.15	35.17 ± 5.27	98.67 ± 15.42
Model (High-Fat Diet)	7.21 ± 0.92	1.45 ± 0.29	1.89 ± 0.21	1.52 ± 0.28	62.33 ± 8.51	154.83 ± 21.73
AFN (341.25 mg/kg)	5.87 ± 0.75	1.12 ± 0.21	2.21 ± 0.25	1.18 ± 0.21	45.17 ± 6.32	115.33 ± 18.92
Simvastatin (15.17 mg/kg)	5.54 ± 0.69	1.05 ± 0.19	2.35 ± 0.28	1.09 ± 0.18	41.83 ± 5.97	109.17 ± 16.54

*p < 0.05, **p < 0.01 compared with the control group. Data are presented as mean ± SD.

Table 2: Summary of Differentially Expressed Genes (DEGs) in Liver Tissue

Comparison	Upregulated Genes	Downregulated Genes	Total DEGs
Model vs. Control	134	121	255
AFN vs. Model	89	115	204

A study on the alkaloid fraction of Nelumbinis folium (AFN) identified 26 reverse-regulated differentially expressed genes (DEGs) that were primarily involved in the PPAR signaling pathway, fat digestion and absorption, and fatty acid degradation.[1]

Experimental Protocols

Animal Model and Treatment

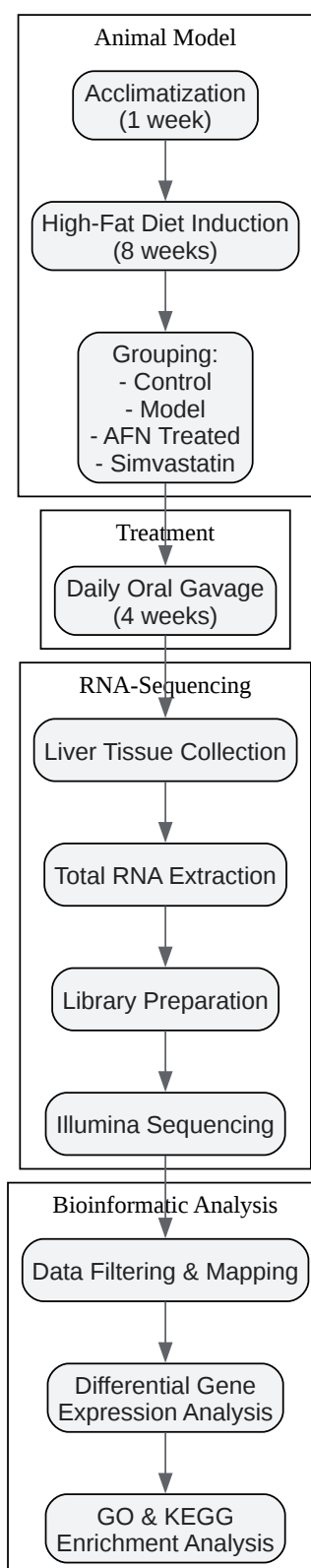
Male C57BL/6J mice were used for the study. After a one-week acclimatization period, the mice were randomly divided into a control group and a high-fat diet (HFD) group. The HFD was administered for 8 weeks to induce hyperlipidemia. Subsequently, the HFD-fed mice were further divided into a model group, AFN-treated groups (at different dosages), and a positive control group (Simvastatin). The AFN and Simvastatin were administered orally once daily for 4 weeks.

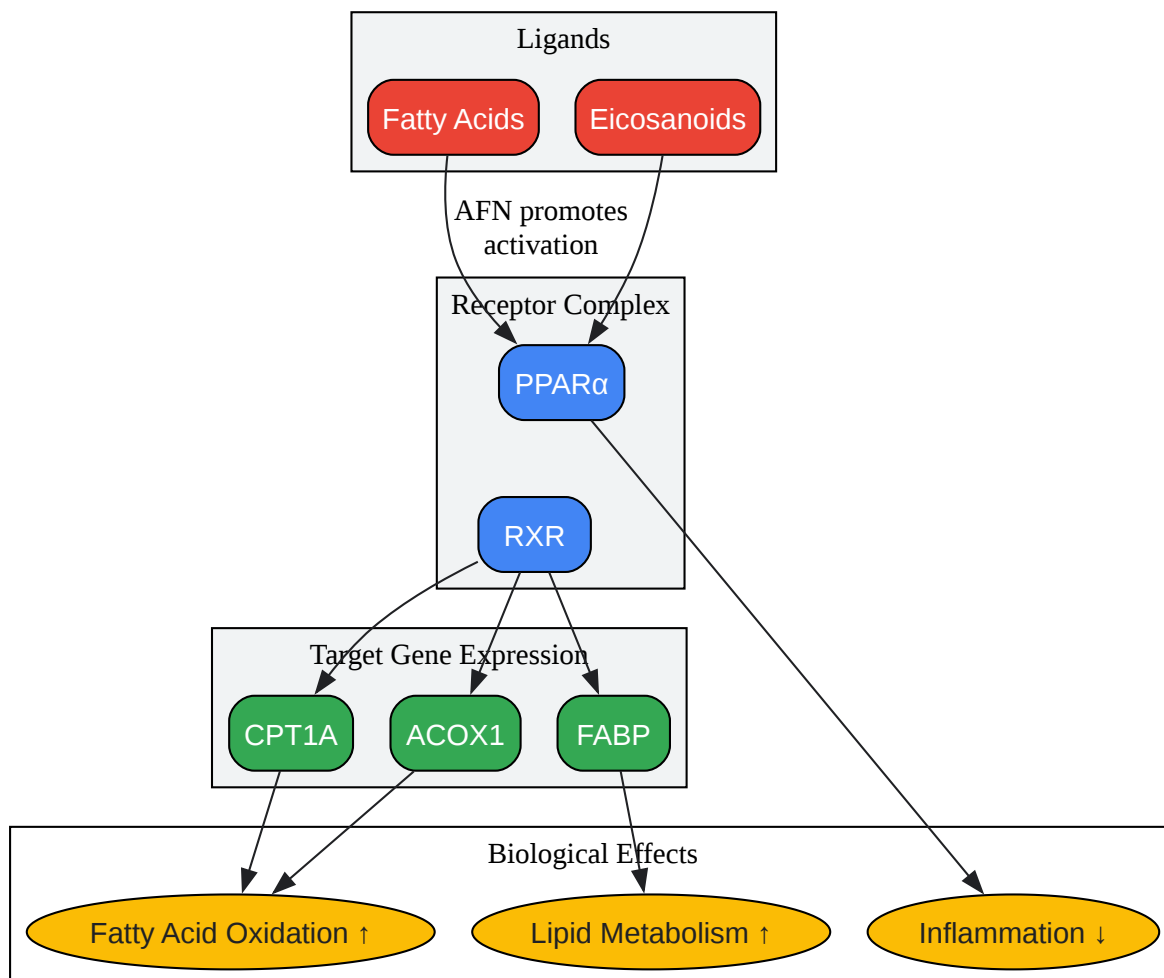
RNA-Sequencing and Analysis

- **RNA Extraction:** Total RNA was extracted from liver tissues using TRIzol reagent.
- **Library Preparation:** RNA quality was assessed, and sequencing libraries were prepared using the Illumina TruSeq RNA Sample Preparation Kit.
- **Sequencing:** The libraries were sequenced on an Illumina HiSeq platform.
- **Data Analysis:** Raw reads were filtered to obtain clean reads. The clean reads were then aligned to the mouse reference genome. Gene expression levels were quantified, and differentially expressed genes (DEGs) were identified using a threshold of $|\log_2(\text{Fold Change})| > 1$ and a $p\text{-value} < 0.05$.
- **Functional Enrichment Analysis:** Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the DEGs to identify significantly enriched biological processes and signaling pathways.

Mandatory Visualization

Signaling Pathway and Workflow Diagrams





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References

- 1. Combination of Plasma Pharmacochemistry, RNA-Seq, and Molecular Docking Strategies to Reveal the Mechanism of the Alkaloid Fraction of Nelumbinis folium for the Treatment of Hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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